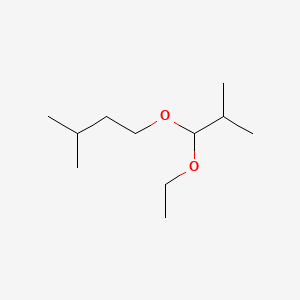

1-Ethoxy-2-methyl-1-isopentyloxypropane

Description

Structure

3D Structure

Properties

CAS No. |

253679-74-2 |

|---|---|

Molecular Formula |

C11H24O2 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

1-(1-ethoxy-2-methylpropoxy)-3-methylbutane |

InChI |

InChI=1S/C11H24O2/c1-6-12-11(10(4)5)13-8-7-9(2)3/h9-11H,6-8H2,1-5H3 |

InChI Key |

GHDJSUFLQIZAGW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(C)C)OCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis of 1-Ethoxy-2-methyl-1-isopentyloxypropane

The direct synthesis of this compound involves the reaction of isobutyraldehyde (B47883) with ethanol (B145695) and isoamyl alcohol. This approach is challenging due to the competitive reaction of both alcohols, which can lead to a mixture of three acetal (B89532) products: the two symmetrical acetals (1,1-diethoxy-2-methylpropane and 1,1-diisopentyloxy-2-methylpropane) and the desired unsymmetrical acetal.

Acid-Catalyzed Condensation Routes

Acid catalysis is a fundamental approach for acetal formation, proceeding via a hemiacetal intermediate. libretexts.orglibretexts.org The mechanism involves protonation of the aldehyde carbonyl group, which enhances its electrophilicity and facilitates nucleophilic attack by an alcohol. libretexts.org A second alcohol molecule then displaces the hydroxyl group of the hemiacetal, again under acidic conditions, to form the final acetal. libretexts.org To favor the formation of the desired product, the reaction equilibrium must be shifted, typically by removing the water formed during the reaction using methods like a Dean-Stark apparatus. libretexts.orglibretexts.org

The choice of acid catalyst is crucial in directing the reaction towards the desired mixed acetal. Various catalysts, including Brønsted and Lewis acids, have been employed for acetalization. nih.gov For the synthesis of a mixed acetal like this compound, a sequential addition of the alcohols can be a viable strategy, though this can be complex to optimize.

Research into various catalyst systems has shown that their efficiency can vary significantly. While strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are effective, they can sometimes lead to side reactions. nih.gov Lewis acids such as zirconium tetrachloride (ZrCl₄) and bismuth triflate have also been shown to be highly efficient and chemoselective catalysts for acetalization under mild conditions. organic-chemistry.orgacs.org The optimization of the catalyst system often involves screening a variety of acids and their loadings to maximize the yield of the unsymmetrical product.

Table 1: Illustrative Effect of Different Acid Catalysts on the Yield of a Model Mixed Acetal Synthesis

| Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield of Mixed Acetal (%) |

| p-TsOH (1) | 80 | 6 | 45 |

| ZrCl₄ (5) | 25 | 4 | 60 |

| Bi(OTf)₃ (2) | 25 | 3 | 65 |

| Sc(OTf)₃ (1) | 25 | 4 | 68 |

This table presents hypothetical data based on general principles of acetal synthesis to illustrate the comparative effectiveness of different catalysts.

The solvent can play a significant role in acetal formation, influencing both reaction rates and the position of the equilibrium. Non-polar, aprotic solvents are often preferred as they facilitate the removal of water, for example, through azeotropic distillation with benzene (B151609) or toluene. In some cases, acetalization can be carried out under solvent-free conditions, which can be a more environmentally friendly approach. ijsdr.org

Studies on the synthesis of acetals have shown that the polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the reaction outcome. acs.org For the synthesis of this compound, a non-polar solvent would likely be favored to drive the reaction towards completion by efficiently removing water.

Table 2: Representative Solvent Effects on the Yield of a Mixed Acetal

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

| Dichloromethane | 9.1 | 5 | 55 |

| Toluene | 2.4 | 6 | 65 |

| Cyclohexane | 2.0 | 8 | 62 |

| Solvent-free | N/A | 4 | 70 |

This table provides illustrative data to demonstrate how solvent choice can impact the yield in a typical mixed acetal synthesis.

Transacetalization Approaches

Transacetalization offers an alternative and often more controlled route to unsymmetrical acetals. This method involves reacting a pre-formed symmetrical acetal with a different alcohol in the presence of an acid catalyst.

For the synthesis of this compound, one could start with either 1,1-diethoxy-2-methylpropane or 1,1-diisopentyloxy-2-methylpropane. For instance, reacting 1,1-diethoxy-2-methylpropane with isoamyl alcohol in the presence of an acid catalyst would lead to an equilibrium mixture containing the starting acetal, the new symmetrical acetal, and the desired mixed acetal. By using a large excess of the alcohol, the equilibrium can be shifted towards the formation of the new acetal.

A particularly effective method for the synthesis of mixed O,O-acetals involves the treatment of symmetrical O,O-acetals with triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) and 2,4,6-collidine. organic-chemistry.org This approach forms a weakly electrophilic intermediate that can then react with a different alcohol to afford the unsymmetrical acetal in good yield. organic-chemistry.org

While less common for simple acetal synthesis, ligand-promoted reactions are a cornerstone of modern organic synthesis, offering high selectivity. In the context of transacetalization, a chiral ligand could potentially be used in conjunction with a metal catalyst to facilitate the enantioselective synthesis of a chiral acetal. Although this compound itself is not chiral, the principles of ligand-promoted catalysis could be applied to similar, more complex structures. The ligand can influence the reaction by coordinating to the metal center, thereby modifying its steric and electronic properties and directing the reaction pathway. acs.org While direct examples for this specific transacetalization are not prevalent, the concept of using ligands to control selectivity is a powerful tool in synthesis. nih.gov

Alternative Synthetic Pathways

To favor the formation of the specific mixed acetal, alternative and more sophisticated synthetic strategies are employed, moving beyond simple acid catalysis.

The direct use of highly nucleophilic organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, is generally incompatible with the synthesis of acetals from aldehydes or ketones. libretexts.orglibretexts.org These powerful reagents are highly reactive toward the carbonyl group and would lead to the formation of an alcohol upon workup, rather than an acetal.

However, the stability of the acetal functional group in the presence of these reagents makes them excellent protecting groups in organometallic chemistry. libretexts.orglibretexts.org For instance, if a molecule contains both a ketone and an ester, the ketone can be selectively protected as an acetal. The resulting molecule can then react with a Grignard reagent at the ester site without affecting the protected ketone. libretexts.org While not a direct mediation of acetal formation, this relationship is a cornerstone of their strategic use in multi-step syntheses involving organometallic compounds.

When the carbon of the carbonyl group is prochiral, as in 2-methylpropanal, the formation of the acetal creates a new stereocenter. Stereoselective methods are crucial for controlling the three-dimensional arrangement of the resulting acetal. These strategies are broadly categorized as substrate-controlled, auxiliary-controlled, or catalyst-controlled.

Substrate-Controlled Acetalization: The inherent stereochemistry of the substrate can influence the direction of the incoming nucleophile. If a chiral center already exists near the carbonyl group, it can direct the alcohol to attack from the less sterically hindered face, leading to one diastereomer in preference to another.

Chiral Auxiliary-Mediated Acetalization: This approach involves using a chiral alcohol or diol as an auxiliary. The auxiliary reacts with the aldehyde to form a chiral acetal, directing the subsequent introduction of the second alcohol group with a specific stereochemistry. nii.ac.jp The auxiliary can then be removed if necessary.

Catalyst-Controlled Acetalization: The use of a chiral catalyst, such as a chiral Brønsted acid (e.g., chiral phosphoric acids), can create a chiral environment around the carbonyl group. organic-chemistry.org This environment favors one pathway of nucleophilic attack over the other, leading to an enantiomerically enriched product.

Table 1: Stereoselective Acetalization Strategies

| Strategy | Description | Key Feature |

|---|---|---|

| Substrate-Controlled | An existing chiral center in the aldehyde or alcohol precursor directs the stereochemical outcome. | Relies on the inherent structure of the starting materials. |

| Chiral Auxiliary-Controlled | A removable chiral group is attached to guide the formation of the desired stereoisomer. | Offers predictable control but requires extra synthetic steps. |

Precursor Chemistry and Synthesis

The successful synthesis of this compound is contingent upon the availability and purity of its fundamental building blocks: 2-methylpropanal, ethanol, and isopentanol.

Synthesis of 2-Methylpropanal Derivatives

2-Methylpropanal, also known as isobutyraldehyde, is a key branched-chain aldehyde. It can be synthesized through several established industrial and laboratory methods. One common route is the oxidation of the corresponding alcohol, 2-methyl-1-propanol. rsc.org Another significant industrial method is the hydroformylation (oxo process) of propene, which adds a formyl group (–CHO) and a hydrogen atom across the double bond, yielding a mixture of butanal and 2-methylpropanal.

In a laboratory setting, radical halogenation of 2-methylpropane can produce a halide that, through subsequent substitution and oxidation, yields 2-methylpropanal. brainly.com

Synthesis of Ethanol and Isopentanol Derivatives

Ethanol is a primary alcohol produced on a massive scale. The most common methods are the fermentation of sugars by yeast and the acid-catalyzed hydration of ethylene (B1197577), which is derived from petroleum feedstocks.

Isopentanol (3-methyl-1-butanol) is a higher alcohol often referred to as a fusel alcohol. It is a major byproduct of ethanol fermentation through the metabolism of amino acids. nih.gov It can also be synthesized chemically through the condensation of isobutene and formaldehyde, which produces isoprenol, followed by hydrogenation. atamankimya.com

Reaction Mechanism Elucidation in Acetal Synthesis

The formation of an acetal from an aldehyde and two equivalents of an alcohol is a reversible, acid-catalyzed nucleophilic addition reaction. chemistrysteps.comwikipedia.org The mechanism for the formation of this compound from 2-methylpropanal proceeds through a hemiacetal intermediate. libretexts.orglibretexts.org

The detailed step-wise mechanism is as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 2-methylpropanal by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgyoutube.com

First Nucleophilic Attack: A molecule of one of the alcohols (e.g., ethanol) acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.orglibretexts.org

Deprotonation to form a Hemiacetal: A base (such as another alcohol molecule or the conjugate base of the acid catalyst) removes the proton from the newly added oxygen, resulting in the formation of a neutral hemiacetal intermediate. libretexts.orgchemistrysteps.com

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgwikipedia.org

Formation of an Oxonium Ion: The lone pair of electrons on the remaining alkoxy group helps to expel the water molecule, leading to the formation of a resonance-stabilized carbocation known as an oxonium ion. libretexts.orgyoutube.com

Second Nucleophilic Attack: The second alcohol molecule (isopentanol) attacks the electrophilic carbon of the oxonium ion. libretexts.org

Final Deprotonation: A final deprotonation step by a base regenerates the acid catalyst and yields the final acetal product, this compound. libretexts.org

Because the reaction is reversible, water is typically removed from the reaction mixture using methods like a Dean-Stark apparatus to drive the equilibrium towards the formation of the acetal product. libretexts.orgwikipedia.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Other Names | Molecular Formula |

|---|---|---|---|

| This compound | 1-Ethoxy-2-methyl-1-(3-methylbutoxy)propane | - | C11H24O2 |

| 2-Methylpropanal | 2-Methylpropanal | Isobutyraldehyde | C4H8O |

| Ethanol | Ethanol | Ethyl alcohol | C2H6O |

| Isopentanol | 3-Methyl-1-butanol | Isoamyl alcohol, Isopentyl alcohol | C5H12O |

| 2-Methyl-1-propanol | 2-Methyl-1-propanol | Isobutanol | C4H10O |

| Propene | Propene | Propylene | C3H6 |

| Water | Water | - | H2O |

| Ethylene | Ethene | - | C2H4 |

| Isobutene | 2-Methylpropene | - | C4H8 |

Detailed Mechanistic Pathways of Nucleophilic Attack and Water Removal

The detailed mechanistic pathway can be broken down into the following steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of isovaleraldehyde (B47997) by an acid catalyst (e.g., HCl, p-toluenesulfonic acid). fiveable.me This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. fiveable.me

First Nucleophilic Attack : A molecule of one of the alcohols (e.g., ethanol) acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org This leads to the formation of a protonated tetrahedral intermediate, an oxonium ion. fiveable.me

Deprotonation to Form a Hemiacetal : A base in the reaction mixture, typically another alcohol molecule or the conjugate base of the acid catalyst, deprotonates the oxonium ion to yield a neutral hemiacetal intermediate (1-ethoxy-2-methylpropan-1-ol). libretexts.orglibretexts.org

Protonation of the Hemiacetal Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (H₂O). pressbooks.publibretexts.org

Elimination of Water : The lone pair of electrons on the adjacent ether oxygen assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxonium ion. pressbooks.publibretexts.org

Second Nucleophilic Attack : The second alcohol molecule (isoamyl alcohol) then attacks the electrophilic carbon of the oxonium ion. libretexts.org This results in a protonated acetal.

Final Deprotonation : A base removes the proton from the newly added oxygen atom, regenerating the acid catalyst and forming the final mixed acetal product, this compound. libretexts.org

The sequence of addition of ethanol and isoamyl alcohol can be interchanged, leading to the same final product.

Kinetic Studies of Acetalization Reactions

Direct kinetic studies on the formation of this compound are not extensively documented in publicly available literature. However, kinetic data from analogous acetalization reactions and the formation of its precursor, isovaleraldehyde, provide significant insights into the reaction dynamics.

Kinetic studies on the formation of Strecker aldehydes, such as isovaleraldehyde, from amino acids have shown that the formation often follows zero-order reaction kinetics. researchgate.net This indicates that the rate of formation is constant and independent of the concentration of the reactants under the studied conditions. The activation energies for the formation of such aldehydes typically range from 14.3 to 23.1 kcal/mol. researchgate.net

For the acetalization step itself, studies on the reaction of aldehydes with alcohols, such as the formation of 1,1-diethoxybutane (B1585066) from butyraldehyde (B50154) and ethanol, reveal that the reaction is subject to thermodynamic equilibrium. tno.nlresearchgate.net The forward reaction rate is influenced by temperature and catalyst concentration. For instance, in a study of butyraldehyde acetalization, increasing the temperature from 40°C to 70°C significantly increased the rate of water removal, thereby shifting the equilibrium towards the product. tno.nl The reaction kinetics in such systems are often described using a pseudo-homogeneous model, particularly when using solid acid catalysts like ion-exchange resins. tno.nl

| Reaction System | Kinetic Model | Observed Reaction Order | Activation Energy (Ea) | Key Findings |

|---|---|---|---|---|

| Strecker Aldehyde Formation (e.g., Isovaleraldehyde) researchgate.net | Zero-Order Kinetics | Zero | 14.3 - 23.1 kcal/mol | Rate is independent of reactant concentrations in the model system. |

| Butyraldehyde + Ethanol → 1,1-Diethoxybutane tno.nl | Pseudo-Homogeneous Model | - (Equilibrium-limited) | Not explicitly stated, but rate increases significantly with temperature. | Reaction is highly limited by thermodynamic equilibrium; water removal is crucial. |

Role of Stereoelectronic Effects in Acetal Formation

Stereoelectronic effects, particularly the anomeric effect, play a crucial role in the structure, stability, and reactivity of acetals like this compound. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the central carbon of the acetal) to occupy an axial position in a cyclic system, or a gauche conformation in an acyclic system, which is counterintuitive to steric considerations.

In an acyclic acetal, the anomeric effect manifests as a stabilization of the conformation where the lone pairs of one oxygen atom are anti-periplanar to the C-O bond of the other oxygen atom. rsc.org This arrangement allows for a stabilizing hyperconjugation interaction, where an oxygen lone pair (n) donates electron density into the antibonding orbital (σ) of the adjacent C-O bond (n → σ). This interaction shortens the donor C-O bond and lengthens the acceptor C-O bond.

For this compound, the molecule will adopt a conformation that maximizes these stabilizing anomeric interactions while minimizing destabilizing steric interactions from the bulky isobutyl and isopentyloxy groups. Molecular mechanics calculations and NMR studies on simpler acyclic acetals have demonstrated that increasing the steric bulk of the substituents can lead to deviations from the ideal "anomeric" conformation. rsc.orgrsc.org For instance, the one-bond C-H coupling constant at the acetal carbon is sensitive to its conformation relative to the oxygen lone pairs. rsc.org

| Acetal (R-CH(OMe)₂) | Substituent (R) | ¹J(C-H) (Hz) | Inferred Conformation |

|---|---|---|---|

| Formaldehyde dimethyl acetal | H | 162.1 | Anomeric conformation preferred. |

| Acetaldehyde dimethyl acetal | Me | 159.0 | Deviation from ideal anomeric conformation due to steric interaction. |

| Pivalaldehyde dimethyl acetal | t-Bu | 154.5 | Significant deviation; steric effects dominate over the anomeric effect. |

The data suggest a gradual shift away from the classic anomeric conformation as steric hindrance increases. rsc.org In the case of this compound, the bulky isobutyl group attached to the acetal carbon, along with the ethoxy and isopentyloxy groups, will result in a conformational equilibrium that balances these competing steric and stereoelectronic demands. The stability conferred by the anomeric effect is a key driving force for the formation of the acetal functional group itself, making it enthalpically more stable than corresponding isomeric ethers.

Chemical Reactivity and Transformations

Hydrolytic Stability Studies

The hydrolysis of 1-ethoxy-2-methyl-1-isopentyloxypropane involves the cleavage of the C-O bonds of the acetal (B89532) functionality in the presence of water to yield isobutyraldehyde (B47883), ethanol (B145695), and isoamyl alcohol. This process is highly dependent on the pH of the medium.

Acid-Catalyzed Hydrolysis Mechanisms

In the presence of an acid catalyst, the hydrolysis of this compound proceeds through a well-established mechanism for acetals. chemistrysteps.com The reaction is initiated by the protonation of one of the alkoxy oxygen atoms (either the ethoxy or the isopentyloxy group) by a hydronium ion. This protonation converts the alkoxy group into a good leaving group (an alcohol). libretexts.org

The general steps for the acid-catalyzed hydrolysis are as follows:

Protonation of an ether oxygen. libretexts.org

Elimination of an alcohol molecule to form a resonance-stabilized oxonium ion. libretexts.org

Nucleophilic attack by water on the carbocation. libretexts.org

Deprotonation to form a hemiacetal. libretexts.org

Repetition of steps 1-4 for the second alkoxy group to yield the final aldehyde and alcohols.

Influence of Steric and Electronic Factors on Hydrolysis Rates

The rate of hydrolysis of this compound is significantly influenced by both steric and electronic factors. The rate-determining step in acetal hydrolysis is typically the formation of the carboxonium ion intermediate. nih.gov

Electronic Factors: The presence of the methyl group on the carbon adjacent to the acetal carbon has a mild electron-donating effect through hyperconjugation. This effect helps to stabilize the developing positive charge in the oxonium ion intermediate, thereby accelerating the rate of hydrolysis compared to an unsubstituted acetal. Generally, electron-donating groups stabilize the carbocation intermediate and speed up hydrolysis. nih.gov

The relative rates of hydrolysis for different acetals can be illustrated as follows:

| Acetal Structure | Electronic Effect of Substituent | Steric Hindrance | Expected Relative Hydrolysis Rate |

| Formaldehyde diethyl acetal | None | Low | Base Rate |

| Acetaldehyde diethyl acetal | Electron-donating (methyl) | Moderate | Faster than base rate |

| This compound | Electron-donating (isopropyl) | High | Influenced by competing steric and electronic effects |

| Benzaldehyde diethyl acetal | Electron-donating/withdrawing (phenyl) | High | Dependent on phenyl substituents |

Investigation of Enzyme-Mediated Hydrolysis

While specific studies on the enzymatic hydrolysis of this compound are not documented, the principles of enzymatic catalysis on acetal-like structures, such as glycosidic bonds in carbohydrates, are well-understood. Enzymes like glycosidases catalyze the cleavage of such bonds with high specificity and efficiency. libretexts.org

These enzymes typically employ general acid catalysis, where an acidic residue in the enzyme's active site protonates the oxygen of the leaving group, mimicking the role of a hydronium ion in chemical hydrolysis. gla.ac.uk A nearby nucleophilic residue or a water molecule, activated by a basic residue, then attacks the anomeric carbon. libretexts.org It is conceivable that a lipase (B570770) or a related hydrolase with a sufficiently large and non-polar binding pocket could catalyze the hydrolysis of this compound, although this remains a hypothetical scenario without direct experimental evidence.

Reactivity with Nucleophiles

Acetals like this compound are generally unreactive towards many nucleophiles under neutral or basic conditions. libretexts.org However, under specific catalytic conditions, they can undergo reactions with various nucleophiles.

Transacetalization Reactions with Various Alcohols and Thiols

Transacetalization is an acid-catalyzed process where the alkoxy groups of an acetal are exchanged with other alcohol or thiol moieties. For this compound, reaction with an excess of a different alcohol (e.g., methanol) in the presence of an acid catalyst would lead to a new acetal. The reaction proceeds through the same oxonium ion intermediate as in hydrolysis, which is then intercepted by the new alcohol instead of water.

An illustrative transacetalization reaction is shown below: this compound + 2 R'OH (excess) <=> 1,1-(R'O)2-2-methylpropane + Ethanol + Isoamyl alcohol

The equilibrium can be driven towards the product by using the new alcohol as the solvent. The reaction with thiols would proceed similarly to form dithioacetals, which are valuable synthetic intermediates.

| Reactant | Catalyst | Product Type |

| Excess Methanol | Acid (e.g., H2SO4, TsOH) | Dimethyl acetal |

| Ethylene (B1197577) Glycol | Acid (e.g., H2SO4, TsOH) | Cyclic acetal (dioxolane) |

| Ethanethiol | Acid or Lewis Acid | Dithioacetal |

Reaction with Organometallic Reagents

Acetals are generally stable towards strongly nucleophilic organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) under standard conditions. oup.com This stability allows acetals to be used as protecting groups for aldehydes and ketones during reactions involving these powerful nucleophiles. libretexts.org

However, the reaction of this compound with a Grignard reagent can be induced in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl4). oup.comoup.com In this case, the Lewis acid coordinates to one of the oxygen atoms, facilitating the departure of an alkoxy group and generating a carbocationic intermediate. The organometallic reagent then attacks this intermediate, leading to the formation of a new carbon-carbon bond and yielding an ether.

For example, the reaction with methylmagnesium bromide in the presence of TiCl4 could potentially yield 1-ethoxy-2-methylpropane (B1580936) or 1-isopentyloxy-2-methylpropane, depending on which alkoxy group is displaced.

| Organometallic Reagent | Catalyst | Expected Product |

| CH3MgBr | None | No reaction |

| CH3MgBr | TiCl4 | Ether (C-C bond formation) |

| n-BuLi | None | No reaction |

Reactivity with Electrophiles

The acetal moiety in this compound is the primary site of reactivity towards electrophiles. The oxygen atoms of the ethoxy and isopentyloxy groups possess lone pairs of electrons, making them Lewis basic and susceptible to protonation or reaction with other electrophilic species. chemistrysteps.com

Direct halogenation of this compound with reagents like molecular halogens (e.g., Cl₂, Br₂) in the absence of an acid catalyst is generally not expected to be a facile reaction. Ethers and acetals are relatively inert to such conditions. britannica.com However, in the presence of a Lewis acid or under radical conditions, halogenation at the alkyl chains could occur.

More relevant is the reaction with hydrohalic acids (e.g., HBr, HI), which can lead to the cleavage of the ether bonds. wikipedia.org In the case of this compound, the reaction would likely proceed via protonation of one of the ether oxygens, followed by nucleophilic attack by the halide ion. This would lead to the cleavage of the acetal. The reaction is anticipated to produce isobutyraldehyde, ethanol, and 1-iodo-3-methylbutane (B1583052) (isoamyl iodide) or 1-bromo-3-methylbutane (B150244) (isoamyl bromide).

A plausible reaction sequence with hydrogen iodide is as follows:

Protonation of one of the acetal oxygens by HI.

Departure of the corresponding alcohol (ethanol or isoamyl alcohol) to form a resonance-stabilized oxocarbenium ion.

Attack of the iodide ion on the oxocarbenium ion is less likely than the subsequent steps. Instead, the hemiacetal formed will likely hydrolyze to the aldehyde.

The released alcohols (ethanol and isoamyl alcohol) will then react with excess HI to form the corresponding alkyl halides.

Table 1: Predicted Products of Halogenation with Excess HI

| Reactant | Reagent | Predicted Products |

| This compound | HI (excess) | Isobutyraldehyde, Ethyl iodide, 1-Iodo-3-methylbutane (Isoamyl iodide), Water |

This table is based on the general principles of acetal and ether cleavage by hydrohalic acids and does not represent experimentally verified data for this specific compound.

The oxidation of this compound can occur through different pathways, depending on the oxidizing agent used.

Autoxidation: Like other ethers, this compound is susceptible to autoxidation in the presence of atmospheric oxygen, a process that can be accelerated by light or heat. britannica.com This reaction proceeds via a free radical mechanism and is expected to form hydroperoxides at the carbon atoms adjacent to the ether oxygens. The tertiary C-H bond at the 2-position of the propane (B168953) chain is also a potential site for hydroperoxidation. These peroxides can be unstable and potentially explosive upon concentration or heating. britannica.com

Controlled Oxidation: The use of specific oxidizing agents would likely lead to the cleavage of the acetal. For instance, strong oxidizing agents like chromic acid or potassium permanganate (B83412) would likely cleave the acetal and further oxidize the resulting aldehyde and alcohol fragments. A plausible outcome would be the formation of isobutyric acid, acetic acid (from the ethoxy group), and isovaleric acid (from the isopentyloxy group).

Table 2: Predicted Products of Strong Oxidation

| Reactant | Reagent | Predicted Products |

| This compound | KMnO₄ or H₂CrO₄ (hot, conc.) | Isobutyric acid, Acetic acid, Isovaleric acid |

This table presents hypothetical products based on the known reactivity of acetals and ethers with strong oxidizing agents. Specific experimental data for this compound is not available.

Rearrangement Reactions

Rearrangement reactions of this compound would primarily be initiated by acidic conditions, leading to the formation of carbocationic intermediates that can then undergo structural reorganization.

In the presence of a strong acid catalyst, this compound is expected to undergo rearrangement. The most likely pathway involves the protonation of one of the ether oxygens, followed by the elimination of an alcohol molecule (ethanol or isoamyl alcohol) to form a resonance-stabilized oxocarbenium ion. researchgate.nettandfonline.comresearchgate.net This intermediate is electrophilic and can be attacked by a nucleophile.

In the absence of a strong external nucleophile, rearrangement of the alkyl groups could occur, although this is generally less favored than cleavage in acetals. A more plausible acid-catalyzed reaction is the cleavage of the acetal to form isobutyraldehyde and the corresponding alcohols. libretexts.orgmasterorganicchemistry.com

If a phenolic compound were present, an acid-catalyzed rearrangement analogous to the synthesis of diphenylmethane (B89790) derivatives from benzyl (B1604629) phenyl ethers could potentially occur, where the oxocarbenium ion acts as an electrophile in an electrophilic aromatic substitution. researchgate.nettandfonline.com However, in the absence of such a trapping agent, hydrolysis and cleavage are the more probable outcomes.

Ethers are generally considered to be thermally stable. oup.com The thermal decomposition of aliphatic ethers typically occurs at high temperatures and can proceed through various radical or concerted pathways, often leading to the formation of alkenes and alcohols. oup.comresearchgate.net

For this compound, thermal decomposition without a catalyst would likely require high temperatures. The decomposition could proceed via homolytic cleavage of the C-O bonds to generate various radical species. The likely products would be a complex mixture of smaller alkanes, alkenes, aldehydes, and alcohols.

One possible thermal decomposition pathway could be the elimination of ethanol or isoamyl alcohol to form an enol ether, which could then tautomerize or undergo further decomposition.

Table 3: Potential Thermal Decomposition Products

| Condition | Potential Products |

| High Temperature Pyrolysis | Isobutyraldehyde, Ethanol, Isoamyl alcohol, Ethene, Isobutene, Propane, and other smaller hydrocarbons |

This table is a theoretical representation of potential products based on the general principles of ether pyrolysis and does not reflect specific experimental results for this compound.

Stereochemical Investigations

Chiral Resolution and Enantioselective Synthesis

As a chiral compound, 1-Ethoxy-2-methyl-1-isopentyloxypropane would exist as a pair of enantiomers. The separation of these enantiomers (a process known as chiral resolution) and their selective synthesis are key areas of stereochemical study.

Methods for Resolving Racemic this compound

A racemic mixture, containing equal amounts of both enantiomers, would likely be the initial result of a non-stereoselective synthesis. Several methods could theoretically be employed to resolve this mixture.

One common strategy is the use of chiral resolving agents to form diastereomeric derivatives. wikipedia.org For instance, reacting the racemic acetal (B89532) with a chiral carboxylic acid could potentially lead to the formation of diastereomers with different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org Another approach is kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. acs.orgacs.org For example, a chiral Lewis acid could catalyze the cleavage of one enantiomer of the acetal at a greater rate than the other. acs.org Enzymatic resolution, a highly selective form of kinetic resolution, could also be a viable method, employing enzymes that selectively act on one enantiomer. nih.gov

Chiral chromatography is another powerful technique for separating enantiomers. khanacademy.org A column packed with a chiral stationary phase could be used to separate the enantiomers of this compound based on their differential interactions with the stationary phase.

Hypothetical Resolution Data:

| Resolution Method | Chiral Agent/Stationary Phase | Theoretical Diastereomeric/Enantiomeric Excess |

|---|---|---|

| Diastereomeric Crystallization | (R)-Mandelic Acid | >95% de |

| Kinetic Resolution | Chiral Lewis Acid (e.g., Boron-based) | Up to 90% ee |

| Enzymatic Resolution | Lipase (B570770) | >98% ee |

| Chiral HPLC | Cellulose-based CSP | >99% ee |

Asymmetric Catalysis in Acetal Formation

Instead of separating a racemic mixture, enantioselective synthesis aims to directly produce one enantiomer in excess. nih.govnih.gov The formation of this compound from isobutyraldehyde (B47883), ethanol (B145695), and isopentyl alcohol could theoretically be achieved with high enantioselectivity using a chiral catalyst. acs.orgfrontiersin.org

Chiral Brønsted acids or chiral Lewis acids are known to catalyze the asymmetric formation of acetals. frontiersin.org A chiral phosphoric acid, for example, could protonate the aldehyde, creating a chiral environment that directs the nucleophilic attack of the alcohols to favor the formation of one enantiomer of the acetal over the other. Similarly, a chiral metal complex could act as a Lewis acid, coordinating to the aldehyde and controlling the stereochemical outcome of the reaction. researchgate.net

Conformational Analysis

The spatial arrangement of atoms in a molecule, known as its conformation, is determined by rotations around single bonds. chemistrysteps.com For this compound, the flexibility of the ethoxy, isopentyloxy, and isobutyl groups allows for numerous conformations.

Rotational Barriers and Conformational Preferences

Rotation around the C-C and C-O single bonds is not entirely free due to energy barriers. acs.orgpearson.comtestbook.com The energy difference between the most stable (staggered) and least stable (eclipsed) conformations is known as the rotational barrier. pearson.comlibretexts.org For the isobutyl group, rotation around the C1-C2 bond would lead to different staggered conformations (gauche and anti) with varying energies.

The molecule would likely adopt a conformation that minimizes steric and torsional strain. chemistrysteps.commaricopa.edu The most stable conformer would probably have the bulky ethoxy, isopentyloxy, and isobutyl groups positioned as far apart as possible to reduce steric hindrance. researchgate.netrsc.orgyoutube.com

Hypothetical Rotational Energy Barriers:

| Bond | Rotation Type | Estimated Energy Barrier (kJ/mol) |

|---|---|---|

| C1-C(isobutyl) | Staggered to Eclipsed | 15 - 20 |

| C1-O(ethoxy) | Staggered to Eclipsed | 12 - 18 |

| C1-O(isopentyloxy) | Staggered to Eclipsed | 14 - 22 |

Impact of Steric Hindrance on Molecular Conformation

Steric hindrance plays a crucial role in determining the preferred conformation of this compound. researchgate.netrsc.orgyoutube.combyjus.comreddit.com The large ethoxy and isopentyloxy groups attached to the same carbon atom create significant steric crowding. This crowding would force the molecule to adopt a conformation that minimizes the repulsive interactions between these groups. The isobutyl group further contributes to the steric bulk around the chiral center. Therefore, the most populated conformation at equilibrium would be the one that best alleviates these steric clashes, likely with the largest groups in an anti-periplanar arrangement relative to each other.

Diastereoselective Reactions

If an enantiomerically pure form of this compound were to undergo a reaction that creates a new stereocenter, the existing chiral center could influence the stereochemical outcome of the new center. acs.orgmsu.edu This is known as a diastereoselective reaction. technion.ac.il

For example, if the acetal were converted to a corresponding enol ether and then reacted with an electrophile, the approach of the electrophile would be influenced by the stereochemistry of the starting material. The bulky substituents on the chiral acetal would block one face of the enol ether double bond more effectively than the other, leading to the preferential formation of one diastereomer. The degree of diastereoselectivity would depend on the nature of the electrophile and the reaction conditions. nii.ac.jp

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of molecules. researchgate.net These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, providing a detailed picture of the molecule's geometry and electron distribution.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule such as 1-ethoxy-2-methyl-1-isopentyloxypropane, this process is complicated by the existence of numerous conformers arising from rotation around its single bonds.

The conformational energy landscape of this compound is expected to be complex, with many local energy minima. The key rotational degrees of freedom include the C-O bonds of the ethoxy and isopentyloxy groups, as well as the C-C bonds within these alkyl chains. The relative energies of these conformers are dictated by a delicate balance of steric hindrance between the bulky alkyl groups and stabilizing intramolecular interactions. Computational studies on similar branched and macrocyclic ethers have demonstrated that molecular mechanics and DFT calculations can effectively map these landscapes to identify the most stable conformers. researchgate.net

A full geometry optimization using a DFT method, such as B3LYP with a 6-31G* basis set, would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer. While specific data for the title compound is not available, a table of expected values based on optimized geometries of similar ethers can be constructed. core.ac.uknasa.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Data based on typical values from DFT calculations on analogous ethers.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-O (acetal) | ~1.41 Å |

| Bond Length | C-C (alkyl) | ~1.53 Å |

| Bond Angle | C-O-C (ether linkage) | ~112° |

| Dihedral Angle | C-C-O-C | Variable (multiple low-energy conformers) |

The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. Quantum chemical calculations provide detailed information about the distribution of electrons within this compound.

Electron Density and Electrostatic Potential: The presence of two highly electronegative oxygen atoms results in a non-uniform distribution of electron density. The oxygen atoms draw electron density away from the adjacent carbon atoms, creating partial negative charges (δ-) on the oxygens and partial positive charges (δ+) on the carbons. An electrostatic potential (ESP) map would visually represent this, with red regions (negative potential) localized around the oxygen atoms, indicating sites susceptible to electrophilic attack, and blue regions (positive potential) around the hydrogen atoms of the alkyl groups. This charge distribution is key to understanding the molecule's role as a Lewis base. nih.gov

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For an acetal (B89532) like this, the HOMO is expected to be localized primarily on the non-bonding p-orbitals of the oxygen atoms. The LUMO would likely be an anti-bonding σ* orbital associated with the C-O bonds. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Reaction Pathway Modeling

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies.

Synthetic Pathway (Williamson-type Ether Synthesis): While acetals are not typically formed via a direct Williamson ether synthesis, a related S(_N)2 mechanism is relevant. Computational modeling can elucidate the transition states of such reactions. rsc.orgaiche.org For a Williamson-type reaction, modeling would involve locating the transition state where the nucleophile attacks the electrophilic carbon, and the leaving group departs. The geometry of this pentacoordinate transition state and its associated energy barrier are key outputs of such calculations. masterorganicchemistry.com

Hydrolytic Pathway (Acid-Catalyzed): The hydrolysis of acetals and ethers is typically catalyzed by acid. researchgate.netacs.org Computational modeling can map the entire reaction pathway:

Protonation: The first step is the protonation of one of the ether oxygen atoms by a hydronium ion, forming an oxonium ion intermediate. fiveable.me

C-O Bond Cleavage: The protonated acetal can then undergo C-O bond cleavage. This can proceed through an S(_N)1-like mechanism, involving the formation of a stable carbocation intermediate, or an S(_N)2-like mechanism, where a water molecule attacks the carbon as the alcohol leaving group departs. nih.gov

Nucleophilic Attack and Deprotonation: The resulting intermediate is then attacked by a water molecule, followed by deprotonation to yield the final alcohol and hemiacetal products, with the hemiacetal further hydrolyzing to an aldehyde and another alcohol.

Transition state calculations for each step allow for the determination of the rate-limiting step and provide detailed insight into the geometry and electronic structure of the high-energy intermediates. youtube.com

By calculating the energies of reactants, transition states, and products, computational methods can predict the kinetic and thermodynamic feasibility of reactions.

Reaction Kinetics: Using Transition State Theory (TST), the calculated activation energy (the energy difference between the reactants and the transition state) can be used to estimate the rate constant of a reaction. For the hydrolysis of this compound, computational studies on analogous ethers show that the activation barrier is a critical determinant of the reaction rate. nih.govmdpi.com

Table 2: Predicted Thermodynamic Data for Acid-Catalyzed Hydrolysis (Illustrative) Values are hypothetical and based on general ether hydrolysis studies.

| Parameter | Predicted Value (per mole) |

|---|---|

| Activation Energy (Ea) | +100 to +150 kJ/mol |

| Enthalpy of Reaction (ΔH) | -20 to -40 kJ/mol (Exothermic) |

| Gibbs Free Energy of Reaction (ΔG) | Negative (Spontaneous) |

Spectroscopic Property Prediction

Computational methods are now routinely used to predict spectroscopic data, which is invaluable for structure elucidation and characterization. arxiv.orgmit.edursc.org

NMR Spectroscopy: The prediction of H and C NMR spectra is a significant application of computational chemistry. mdpi.comnmrdb.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry (often using the GIAO method), chemical shifts can be predicted with high accuracy. For this compound, predictions would show characteristic signals for the ethoxy, isobutyl, and isopentyloxy groups, with protons and carbons adjacent to the oxygen atoms shifted downfield.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations can predict the positions and relative intensities of absorption bands. For this acetal, the most characteristic feature in a predicted IR spectrum would be strong C-O stretching vibrations in the fingerprint region, typically between 1050 and 1150 cm. pressbooks.pub

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) Based on typical values for alkoxyalkanes.

| Spectroscopic Technique | Predicted Feature | Approximate Value |

|---|---|---|

| (^{1})H NMR | -O-CH-O- | ~4.5 - 5.5 ppm |

| -O-CH(_2)- | ~3.3 - 4.0 ppm | |

| (^{13})C NMR | -O-C-O- (acetal carbon) | ~95 - 110 ppm |

| -O-C- (ether carbons) | ~60 - 80 ppm | |

| IR Spectroscopy | C-O Stretch | 1050 - 1150 cm(^{-1}) (strong, complex band) |

Ab Initio Calculation of NMR Chemical Shifts

No published studies detailing the ab initio calculation of ¹H or ¹³C NMR chemical shifts for this compound are currently available. Such a study would be valuable for assigning the complex NMR spectra of this molecule, which is expected to show a number of overlapping signals due to the various alkyl groups. Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with an appropriate basis set (e.g., 6-31G(d,p) or larger), would be necessary to predict the chemical shifts of the protons and carbon atoms in the ethoxy, methyl, and isopentyloxy substituents. The results would be highly dependent on the computationally modeled conformational isomers of the molecule.

A hypothetical data table for such a study would look like this:

| Atom Name | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| ... | Data not available | Data not available |

| H1 | Data not available | Data not available |

| H2 | Data not available | Data not available |

| ... | Data not available | Data not available |

Vibrational Frequency Analysis for Infrared Spectroscopy

A computational vibrational frequency analysis for this compound has not been reported in the scientific literature. This type of analysis, usually performed using DFT or other ab initio methods, would calculate the frequencies and intensities of the fundamental vibrational modes of the molecule. These theoretical frequencies, when appropriately scaled, can be used to interpret and assign the bands in an experimental infrared (IR) spectrum. Key vibrational modes would include C-H stretching and bending, C-O stretching of the ether linkages, and various skeletal vibrations of the carbon backbone.

A representative data table from such an analysis would include:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| ν1 | Data not available | Data not available | Data not available | e.g., Asymmetric CH₃ stretch |

| ν2 | Data not available | Data not available | Data not available | e.g., Symmetric CH₂ stretch |

| ν3 | Data not available | Data not available | Data not available | e.g., C-O-C stretch |

| ... | Data not available | Data not available | Data not available | ... |

Molecular Dynamics Simulations

There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations could provide significant insights into the conformational landscape and dynamic behavior of this flexible molecule in different environments (e.g., in a vacuum, in a solvent). Such simulations would track the atomic positions over time, allowing for the exploration of accessible rotational isomers (rotamers) around the various single bonds. Key findings would likely relate to the preferred conformations of the ethoxy and isopentyloxy chains and the interactions between them.

A summary of hypothetical findings from an MD simulation might be presented as follows:

| Simulation Parameter | Value / Description |

| Force Field | Data not available (e.g., AMBER, CHARMM) |

| Simulation Time | Data not available (e.g., 100 ns) |

| Ensemble | Data not available (e.g., NVT, NPT) |

| Temperature | Data not available (e.g., 298 K) |

| Key Findings | No data available. Would typically include dihedral angle distributions, radial distribution functions, and identification of the most stable conformers. |

Advanced Analytical Characterization in Research

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for separating the components of a mixture and for determining the purity of a synthesized compound. For 1-ethoxy-2-methyl-1-isopentyloxypropane, both gas and liquid chromatography play crucial roles.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like ethers. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the context of this compound, GC-MS is instrumental in detecting and quantifying trace impurities that may be present from its synthesis, such as starting materials or by-products.

The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the column. restek.com For ethers, a column with a non-polar or mid-polar stationary phase is typically employed. restek.com As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The fragmentation pattern is characteristic of the molecule's structure. For aliphatic ethers, common fragmentation involves cleavage of the C-O bond and rearrangements. scielo.br

Table 1: Hypothetical GC-MS Data for Analysis of this compound

| Parameter | Value/Description |

| GC Column | Capillary column (e.g., VF-WAXms, 30 m x 0.32 mm x 0.25 µm) scielo.br |

| Carrier Gas | Helium or Hydrogen scielo.br |

| Injector Temperature | 250 °C scielo.br |

| Oven Program | Initial temp. 50°C, ramp to 250°C at 10°C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | Dependent on the specific column and conditions, but would elute after lower boiling point ethers. |

| Key Mass Fragments (m/z) | Fragments corresponding to the loss of ethoxy, isopentyloxy, and various alkyl groups. |

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be sufficiently volatile for GC, or for separating non-volatile isomers. nih.gov Since this compound possesses a chiral center at the carbon atom bonded to both oxygen atoms, it can exist as a pair of enantiomers. The separation of these stereoisomers is crucial for understanding their distinct biological activities, if any.

Chiral HPLC, using a chiral stationary phase (CSP), is the method of choice for separating enantiomers. molnar-institute.com Alternatively, derivatization of the racemic mixture with a chiral resolving agent can produce diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov The choice of the stationary phase and mobile phase is critical for achieving good resolution between the stereoisomers. molnar-institute.comwelch-us.com

Table 2: Hypothetical HPLC Conditions for Stereoisomer Separation

| Parameter | Description |

| HPLC Column | Chiral Stationary Phase (e.g., polysaccharide-based) or a reversed-phase C18 column for diastereomers. nih.govmolnar-institute.com |

| Mobile Phase | A mixture of organic solvents like hexane (B92381) and isopropanol (B130326) for normal phase, or acetonitrile (B52724) and water for reversed-phase. acs.org |

| Detector | UV detector (if the molecule has a chromophore) or a refractive index detector. |

| Expected Outcome | Two distinct peaks corresponding to the two enantiomers (or diastereomers), allowing for their quantification. |

High-Resolution Spectroscopic Methods

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, NMR is essential to confirm the connectivity of the atoms within the molecule.

In a ¹H NMR spectrum, hydrogens on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm region. libretexts.orglibretexts.org The splitting patterns of the signals (singlet, doublet, triplet, etc.) reveal the number of neighboring protons. In ¹³C NMR, carbons bonded to an oxygen atom are deshielded and appear in the 50-80 ppm range. libretexts.orglibretexts.org

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It is invaluable for tracing out the carbon skeleton of a molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the unambiguous assignment of which protons are attached to which carbons. sdsu.educolumbia.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -O-CH -O- | ~4.5 (doublet of quartets) | ~100-110 |

| -O-CH₂-CH₃ | ~3.5 (quartet) | ~60-70 |

| -O-CH₂-CH₃ | ~1.2 (triplet) | ~15 |

| -CH(CH₃)₂ | ~1.8 (multiplet) | ~25 |

| -CH(CH₃ )₂ | ~0.9 (doublet) | ~22 |

| -O-CH₂-CH₂- | ~3.4 (triplet) | ~70-75 |

| -O-CH₂-CH₂ - | ~1.5 (multiplet) | ~38 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, the most characteristic feature would be the C-O stretching vibrations of the ether linkages.

Ethers typically show a strong C-O stretching absorption in the IR spectrum between 1000 and 1300 cm⁻¹. libretexts.org The absence of strong absorptions for O-H (around 3300 cm⁻¹) and C=O (around 1700 cm⁻¹) groups would further support the ether structure. libretexts.org Raman spectroscopy can also be used to observe the C-O stretching modes. oup.comoup.com

Table 4: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| C-H stretching (sp³) | 2850-3000 | Strong |

| C-H bending | 1350-1470 | Medium |

| C-O-C stretching | 1050-1250 libretexts.org | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, which provides the nominal mass of an ion, HRMS can measure mass-to-charge ratios to four or more decimal places. This precision allows for the calculation of a unique elemental formula, providing a high degree of confidence in the identity of a compound.

For an unstudied compound like this compound, HRMS would be a critical first step in its characterization following synthesis. The molecular formula of this compound is C11H24O2. nih.gov The theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O).

Table 1: Theoretical Isotopic Mass Data

| Element | Isotope | Atomic Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

Based on these values, the theoretical monoisotopic mass of the molecular ion [M]⁺ of this compound can be calculated. This calculated exact mass would then be compared to the experimentally determined value from an HRMS instrument.

In the absence of experimental HRMS data for this compound, we can consider the analysis of a structurally simpler, yet related ether, 1-ethoxy-2-methylpropane (B1580936) (ethyl isobutyl ether). The molecular formula for this compound is C6H14O. nih.gov Its computed exact mass is 102.104465066 Da. nih.gov An experimental HRMS measurement that aligns closely with this value would confirm the elemental composition of the molecule.

Table 2: Comparison of Theoretical and Experimental Mass Data for Related Ethers

| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Experimental HRMS Data (m/z) |

|---|---|---|---|

| This compound | C11H24O2 | 188.17763 | Not available in literature |

| 1-Ethoxy-2-methylpropane | C6H14O | 102.10447 | Data not explicitly HRMS, but GC-MS shows key fragments nih.govnist.gov |

The fragmentation pattern observed in the mass spectrum also provides valuable structural information. For aliphatic ethers, common fragmentation pathways involve cleavage of the C-O bond, leading to the formation of carbocations. For 1-ethoxy-2-methylpropane, prominent peaks are often observed at m/z values corresponding to the loss of an ethyl or isobutyl group.

X-ray Crystallography of Derivatives (if applicable for solid forms)

For a compound like this compound, which is likely a liquid at room temperature (as are most simple aliphatic ethers), direct X-ray crystallography is not feasible. abuad.edu.ng The technique requires a single, well-ordered crystal. wikipedia.org Therefore, to apply this powerful method, a solid derivative of the parent molecule would need to be synthesized.

The formation of a solid derivative could be achieved through several chemical strategies:

Coordination to a Metal Center: Ethers can act as ligands, coordinating to a metal center to form a stable, crystalline organometallic complex. The X-ray structure of such a complex would reveal the conformation of the ether ligand as it is bound to the metal. For instance, research on other complex organic molecules has successfully used this approach to obtain crystalline materials suitable for X-ray diffraction. mdpi.com

Formation of a Host-Guest Complex: A large, rigid host molecule with an internal cavity, such as a cyclodextrin (B1172386) or a calixarene, could encapsulate the ether molecule. If this host-guest assembly crystallizes, X-ray diffraction can be used to determine the structure of the included guest molecule.

Derivatization to a Solid Compound: Chemical modification of the ether itself to introduce functional groups capable of strong intermolecular interactions (like hydrogen bonding or strong dipole-dipole interactions) could lead to a solid derivative.

As there are no reported solid derivatives or X-ray crystal structures for this compound in the scientific literature, any discussion of its solid-state structure remains speculative. However, the principles of X-ray crystallography remain a vital tool for the unambiguous confirmation of molecular structure in chemistry, should a suitable crystalline form of a derivative be obtained.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Ethoxy-2-methylpropane |

| 1-Ethoxy-2-methyl-1-propoxypropane |

Applications As a Synthetic Intermediate or Functional Material

Role as a Protecting Group for Carbonyl Compounds

One of the most fundamental applications of acetals in organic synthesis is the protection of aldehydes and ketones from a wide range of reaction conditions under which they would otherwise be reactive. libretexts.org Acetals are stable to basic, nucleophilic, and reductive environments, making them ideal for multi-step syntheses where such conditions are employed. chem-station.commasterorganicchemistry.com 1-Ethoxy-2-methyl-1-isopentyloxypropane would serve to protect the carbonyl group of isobutyraldehyde (B47883).

The formation of this compound would typically involve the acid-catalyzed reaction of isobutyraldehyde with one equivalent of ethanol (B145695) and one equivalent of isoamyl alcohol. libretexts.orgwikipedia.org To drive the equilibrium towards the formation of the mixed acetal (B89532), the water generated during the reaction must be removed, often through azeotropic distillation or the use of a dehydrating agent. libretexts.orgwikipedia.org The reaction is initiated by the protonation of the carbonyl oxygen of isobutyraldehyde, which enhances its electrophilicity. This is followed by the nucleophilic attack of one of the alcohol molecules to form a hemiacetal intermediate. byjus.comlibretexts.org Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, generating a resonance-stabilized carbocation. The second alcohol molecule then attacks this carbocation, and a final deprotonation step yields the mixed acetal. masterorganicchemistry.com

The deprotection, or deacetalization, of this compound to regenerate the parent isobutyraldehyde is achieved by treatment with aqueous acid. libretexts.orgmasterorganicchemistry.com The presence of excess water shifts the equilibrium back towards the carbonyl compound and the corresponding alcohols. The general conditions for acetal formation and deprotection are summarized in the table below.

| Process | Reagents and Conditions | Byproducts |

| Acetal Formation | Isobutyraldehyde, Ethanol, Isoamyl Alcohol, Acid Catalyst (e.g., TsOH), Removal of Water | Water |

| Deacetalization | Aqueous Acid (e.g., HCl(aq), H2SO4(aq)) | Ethanol, Isoamyl Alcohol |

In complex organic syntheses, the ability to selectively remove one protecting group in the presence of others, a concept known as orthogonality, is crucial. organic-chemistry.org The acetal group in this compound is stable under basic, neutral, and reductive conditions, allowing for a high degree of orthogonality with other common protecting groups. chem-station.com For instance, it would be stable to the basic conditions used to remove a fluorenylmethyloxycarbonyl (Fmoc) protecting group from an amine or the hydrogenolysis conditions used to cleave a benzyl (B1604629) (Bn) ether. organic-chemistry.orglibretexts.org This stability profile allows for the manipulation of other functional groups within a molecule while the acetal-protected carbonyl remains intact. The orthogonality of acetals with other protecting groups is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecules. bham.ac.uk

| Protecting Group | Typical Deprotection Conditions | Orthogonal to Acetals? |

| Silyl Ethers (e.g., TBDMS) | Fluoride source (e.g., TBAF) or Acid | No (Acid-labile) |

| Benzyl Ethers (Bn) | Hydrogenolysis (H2, Pd/C) | Yes |

| tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | No |

| Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., Piperidine) | Yes |

| Esters (e.g., Methyl, Ethyl) | Saponification (e.g., NaOH) or Acid | No (Acid-labile) |

Precursor for Complex Molecular Architectures

Beyond its role as a simple protecting group, the structural features of this compound could be leveraged in the synthesis of more complex molecules.

Cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient synthetic methods. nih.gov A masked aldehyde, such as that in this compound, could be a valuable component in such a sequence. For example, a reaction could be designed where the acetal is cleaved in situ under specific acidic conditions to reveal the isobutyraldehyde, which then participates in a subsequent transformation, such as a Michael addition or an aldol (B89426) condensation. nih.gov The use of an acetal as a precursor in a multicomponent reaction could allow for the controlled introduction of the aldehyde component at a specific stage of the reaction sequence. nih.gov

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. mdpi.com The isobutyraldehyde moiety, unmasked from this compound, can serve as a key building block for various heterocyclic systems. For example, it could undergo a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene to form a substituted dihydropyran. Alternatively, it could participate in a Pictet-Spengler reaction with a β-arylethylamine to construct a tetrahydroisoquinoline framework. The controlled release of the aldehyde from its acetal form can be advantageous in these syntheses, preventing unwanted side reactions. The formation of heterocyclic acetals from aldehydes and glycerol (B35011) is a known reaction, particularly in the context of food chemistry. nih.gov

Potential in Polymer Chemistry

The term "acetal" also refers to polyoxymethylene (POM), a high-performance engineering thermoplastic. xometry.combyui.edu While this compound is not a monomer for POM, its structural elements suggest potential, albeit speculative, applications in polymer chemistry. The ethoxy and isopentyloxy groups could, in principle, be part of a larger monomer that undergoes polymerization. For instance, if these alkoxy groups were attached to a polymerizable moiety, they could influence the properties of the resulting polymer, such as its solubility, glass transition temperature, and crystallinity. Acetal copolymers, which are formed from more than one type of monomer, are known for their chemical resistance and dimensional stability. xometry.comprofessionalplastics.com It is conceivable that a monomer containing the this compound structure could be developed to impart specific properties to a copolymer.

Acetal-Based Monomers for Degradable Polymers

The incorporation of degradable linkages into polymer backbones is a critical strategy for the development of environmentally benign plastics and biomedical materials. Acetal groups are particularly attractive for this purpose due to their stability at neutral and basic pH, coupled with their facile cleavage in acidic environments. nih.govnih.gov This pH-dependent degradation is a key feature for applications requiring controlled material breakdown. nih.gov

The structure of this compound lends itself to being a precursor for acetal-based monomers. Through chemical modification, this compound could be functionalized with polymerizable groups, such as vinyl or cyclic olefin moieties, to enable its participation in various polymerization reactions. For instance, the introduction of an enyne functionality could allow for its use in cascade enyne metathesis polymerization, a powerful technique for creating well-defined degradable polymers. nih.gov The steric and stereochemical properties of the isobutyl and isopentyloxy groups could play a crucial role in influencing the polymerization behavior and the properties of the resulting polymer. nih.gov

The degradation of polymers derived from such a monomer would proceed via acid-catalyzed hydrolysis of the acetal linkage. chemistrysteps.comorgoreview.com This process involves the protonation of one of the ether oxygens, followed by the departure of the corresponding alcohol (ethanol or isopentyl alcohol) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which then undergoes further hydrolysis to yield isobutyraldehyde and the respective alcohols. chemistrysteps.comorgoreview.com

Table 1: Hypothetical Degradation Products of a Polymer Derived from a this compound-based Monomer

| Polymer Backbone | Degradation Stimulus | Primary Cleavage Site | Expected Small Molecule Byproducts |

| Poly(alkene) with pendant acetal groups | Acidic conditions (e.g., pH < 5) | Acetal C-O bonds | Isobutyraldehyde, Ethanol, Isopentyl alcohol |

The rate of degradation could be tuned by the local chemical environment and the hydrophilicity of the polymer matrix. This tunable degradation makes such polymers promising candidates for applications like transient medical implants and controlled-release drug delivery systems. nih.govresearchgate.net

Cross-linking Agents and Polymer Modifiers

Acetal-functionalized molecules can also serve as effective cross-linking agents to create robust and responsive polymer networks. rsc.orgacs.org this compound, after suitable functionalization to introduce reactive end groups (e.g., acrylates or epoxides), could be incorporated into a polymer matrix. Upon exposure to an acidic trigger, the acetal cross-links would cleave, leading to a disassembly of the network. This property is highly desirable for creating "on-demand" degradable materials, such as temporary adhesives or recyclable thermosets. rsc.org

The introduction of this compound as a modifier into existing polymer systems could also impart new functionalities. For example, its incorporation into the backbone of polyesters or polycarbonates could introduce sites of controlled degradation, enhancing their environmental degradability. acs.org

Exploration in Catalysis and Material Science (Non-Biological)

Beyond its role in degradable polymers, the structural motifs present in this compound suggest its potential exploration in the realms of organometallic catalysis and smart materials.

Acetal-Containing Ligands for Organometallic Catalysis

The ether oxygens in this compound possess lone pairs of electrons that can coordinate to metal centers, making it a potential ligand in organometallic chemistry. While simple ethers are generally weak ligands, the chelate effect from a bifunctionalized derivative of this compound could lead to stable metal complexes. By introducing stronger donor atoms, such as phosphorus or nitrogen, into the molecular structure, robust polydentate ligands could be synthesized. youtube.com

The acetal functionality within such a ligand could serve as a "responsive" element. For instance, in a catalytic system, a change in pH could trigger the cleavage of the acetal, leading to a modification of the ligand structure and, consequently, the catalytic activity of the metal center. This offers a pathway to switchable catalysts whose activity can be turned "on" or "off" by an external chemical stimulus. The steric bulk provided by the isobutyl and isopentyloxy groups could also influence the selectivity of catalytic transformations.

Table 2: Potential Features of a this compound-Derived Ligand in Catalysis

| Structural Feature | Potential Influence on Catalysis |

| Ether Oxygens | Coordination to metal center |

| Acetal Moiety | pH-responsive ligand fragmentation, catalyst modulation |

| Isobutyl and Isopentyloxy Groups | Steric control of substrate approach, catalyst solubility |

Integration into Smart Materials with pH-Responsive Properties

The development of "smart" materials that respond to environmental stimuli is a major focus of modern material science. The pH-sensitive nature of the acetal linkage makes this compound an interesting candidate for integration into such materials. nih.govnih.gov

For example, hydrogels cross-linked with a difunctional derivative of this acetal could exhibit pH-dependent swelling or degradation. digitellinc.com At neutral pH, the hydrogel would remain stable and intact. However, upon a decrease in pH, the cleavage of the acetal cross-links would lead to the dissolution of the hydrogel. digitellinc.com This behavior is particularly relevant for applications in targeted drug delivery, where a drug-loaded hydrogel could be designed to release its payload in the acidic microenvironment of a tumor or within the endosomes of cells. nih.govresearchgate.netnih.gov

The kinetics of this pH-responsive behavior can be finely tuned by modifying the structure of the acetal. acs.orgnih.govacs.org The electronic and steric effects of the ethoxy, isopentyloxy, and isobutyl groups in this compound would influence the stability of the oxocarbenium ion intermediate formed during hydrolysis, thereby affecting the rate of cleavage. nih.govacs.org This allows for the rational design of materials with precise response profiles.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Ethoxy-2-methyl-1-isopentyloxypropane in laboratory settings?

- Methodological Answer :

- Ventilation : Use local exhaust ventilation to minimize vapor exposure .

- PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Respiratory protection (organic vapor respirator) is required if ventilation is insufficient .

- Storage : Store in sealed glass containers away from heat, sparks, and oxidizing agents .

- Emergency Measures : In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Use H and C NMR to confirm ether linkages and branching. Compare with databases (e.g., PubChem) for known analogs .

- GC-MS : Analyze volatility and fragmentation patterns to detect impurities .

- Chromatography : Employ HPLC with a polar stationary phase (e.g., C18 column) to assess purity, using a refractive index detector .

Q. What synthetic routes are reported for this compound?

- Methodological Answer :

- Williamson Ether Synthesis : React 2-methyl-1-isopentanol with ethyl bromide in the presence of a strong base (e.g., NaH) under anhydrous conditions .

- Purification : Distill under reduced pressure (40–60°C at 10 mmHg) to isolate the product. Monitor by TLC (silica gel, hexane:ethyl acetate 4:1) .

Advanced Research Questions

Q. How does this compound behave under extreme pH or thermal conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 5°C/min to determine decomposition thresholds. Monitor for toxic fumes (e.g., CO, NO) using FTIR gas analysis .

- pH Stability : Reflux the compound in acidic (HCl) and basic (NaOH) solutions. Analyze degradation products via LC-MS and propose mechanisms (e.g., hydrolysis of ether bonds) .

Q. How should researchers address contradictions in spectroscopic or chromatographic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare results across multiple techniques (e.g., NMR, IR, X-ray crystallography if crystalline) to resolve ambiguities in branching or stereochemistry .

- Impurity Profiling : Use high-resolution MS to identify trace byproducts (e.g., incomplete alkylation intermediates) that may skew data .

Q. What mechanistic insights exist for reactions involving this compound as a solvent or intermediate?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products